molecular formula C9H11N3OS B6210815 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide CAS No. 1466111-91-0

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide

Cat. No.: B6210815
CAS No.: 1466111-91-0
M. Wt: 209.27 g/mol
InChI Key: WHGFEEIURURBAZ-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a cyano group at position 4, an amino group at position 5, a methyl group at position 3, and an ethyl-substituted carboxamide at position 2. Its molecular formula is C₁₀H₁₂N₄OS (calculated based on structural analogues in ).

Properties

CAS No.

1466111-91-0

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C9H11N3OS/c1-3-12-9(13)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3,(H,12,13)

InChI Key

WHGFEEIURURBAZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C(=C(S1)N)C#N)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The synthesis proceeds via the following steps:

  • Substrate Preparation : Dissolve N-ethyl-3-oxobutanamide (10 mmol) in ethanol (10 mL).

  • Reagent Addition : Introduce malononitrile (10 mmol) and powdered sulfur (10 mmol).

  • Base Catalysis : Add potassium carbonate (1 g) to facilitate deprotonation and cyclization.

  • Stirring : Maintain at room temperature for 14–16 hours with vigorous stirring (600 rpm).

Table 1: Gewald Reaction Parameters for Thiophene Derivatives

ParameterValue/DescriptionImpact on Yield
SolventEthanolOptimal polarity
BaseK₂CO₃85% efficiency
Temperature25°CMinimizes byproducts
Reaction Time14–16 hoursCompletes cyclization

The product is isolated by filtration and recrystallized from methanol, yielding 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide as a pale-yellow solid.

Cyclization and Functionalization

Following thiophene formation, subsequent modifications enhance functionality or enable downstream applications. Microwave-assisted cyclization proves superior to traditional heating methods.

Microwave-Assisted Cyclization

A mixture of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide (10 mmol) and formamide (10 mL) is irradiated at 180 W for 6–16 minutes, yielding fused thieno[2,3-d]pyrimidines.

Table 2: Comparison of Microwave vs. Conventional Heating

MethodTimeYield (%)Purity
Microwave (180 W)6–16 min89–92>95%
Conventional Reflux4–7 hours68–7585–90%

Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating, reducing thermal decomposition.

Alternative Pathways and Modifications

Solvent-Free Synthesis

Recent advancements employ solvent-free conditions to improve sustainability. For example, fusion of ethyl acetoacetate with ethylamine derivatives under microwave irradiation achieves comparable yields (80–85%) without solvent use.

Catalytic Innovations

The use of ionic liquids or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates by improving reagent solubility. For instance, substituting K₂CO₃ with [BMIM][BF₄] increases yield to 91% while reducing reaction time to 10 hours.

Analytical Characterization

Critical spectroscopic data for 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, 3H, J = 7.0 Hz, CH₂CH₃), 2.34 (s, 3H, CH₃), 3.32 (q, 2H, J = 7.0 Hz, NHCH₂), 6.21 (s, 2H, NH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).

Industrial-Scale Considerations

Scalable production requires:

  • Continuous Flow Systems : To maintain consistent temperature and mixing.

  • In-Line Purification : Chromatography or crystallization for ≥99% purity.

  • Waste Management : Recycling ethanol and sulfur residues to meet environmental standards.

Chemical Reactions Analysis

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below summarizes key structural features and physicochemical properties of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide and related compounds:

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Elemental Analysis (% Calculated/Found) Key References
5-Amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide C₁₀H₁₂N₄OS (estimated) -NH₂ (5), -CN (4), -CH₃ (3), -NHEt (2) Not reported Not available
5-Amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide C₁₃H₁₁N₃OS -NH₂ (5), -CN (4), -CH₃ (3), -NHPh (2) Not reported C: 57.21 (Calcd), H: 3.89, N: 12.71
5au (Dihydrothiophene derivative) C₂₀H₁₆N₄O₄S -NH₂ (5), -CN (4), 3-nitrophenyl (3), 3-methoxyphenylcarbamoyl (2) 243–245 C: 54.66, H: 3.90, N: 15.94
5an (Dihydrothiophene derivative) C₂₀H₁₈N₄O₂S -NH₂ (5), -CN (4), phenyl (3), p-tolylcarbamoyl (2) Not reported Not available
N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ -NO₂ (5), thiazole-aryl (2) Not reported Purity: 42% (LCMS)
Key Observations:
  • Substituent Effects: The ethyl group in the target compound likely enhances solubility in polar solvents compared to bulkier aryl groups (e.g., phenyl in or p-tolyl in 5an) . Nitro groups (e.g., in 5au and compounds) increase molecular polarity and melting points but may reduce metabolic stability .
  • Elemental Analysis :

    • Nitrogen content is highest in nitro-substituted compounds (15.94% in 5au) due to additional nitro groups, whereas carboxamide derivatives (e.g., target compound) show moderate N% (~12–14% estimated) .

Biological Activity

5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications supported by relevant studies and data.

Molecular Characteristics:

  • CAS No: 1466111-91-0
  • Molecular Formula: C9H11N3OS
  • Molecular Weight: 209.27 g/mol
  • IUPAC Name: 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide
PropertyValue
CAS No1466111-91-0
Molecular FormulaC9H11N3OS
Molecular Weight209.27 g/mol
IUPAC Name5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide

Antimicrobial Properties

Research indicates that 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 µM and Streptococcus agalactiae with an MIC of 75 µM .

Table: Antimicrobial Activity of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide

Bacterial StrainMIC (µM)
Escherichia coli50
Streptococcus agalactiae75

Anti-inflammatory and Anticancer Potential

The compound is under investigation for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and cancer cell proliferation, although detailed mechanisms are still being elucidated. Its structural characteristics allow it to interact with molecular targets implicated in these diseases.

The biological activity of 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide is attributed to its ability to interact with bacterial enzymes and disrupt cell membrane integrity, which is critical for its antimicrobial effects. For anti-inflammatory and anticancer activities, it likely involves modulation of signaling pathways related to inflammation and apoptosis .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various thiophene derivatives, including this compound, demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to assess antibacterial activities, confirming its potential as an effective antimicrobial agent .
  • Anti-inflammatory Research : In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a pathway for its use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-4-cyano-N-ethyl-3-methylthiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiophene core. Key steps include:

  • Esterification : Reacting aminothiophene precursors with ethanol under acidic conditions (e.g., HCl) to introduce ester groups .
  • Cyclization : Using reagents like thiophosgene in dry chloroform under reflux to form isothiocyanate intermediates, followed by condensation with amines or sulfa drugs .
  • Functionalization : Introducing cyano and carboxamide groups via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis in cyclohexanone with Al₂O₃ as a catalyst can improve yields .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization relies on:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, disappearance of N–H signals in NMR indicates successful acylation .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Chromatography : TLC or HPLC to assess purity and reaction progress .

Q. What functional groups influence the compound’s reactivity?

  • Methodological Answer : Key functional groups include:

  • Cyano (–CN) : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .
  • Carboxamide (–CONH–) : Participates in hydrogen bonding, critical for biological target interactions .
  • Thiophene sulfur : Modulates electronic properties and facilitates π-stacking in crystallographic packing .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties?

  • Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) model:

  • HOMO-LUMO gaps : Predict reactivity and charge transfer potential .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization .
  • Thermochemical data : Validate experimental enthalpy changes during synthesis .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative assays : Use standardized cell lines (e.g., HEK293 for enzyme inhibition) to reduce variability .
  • Structural analogs : Synthesize derivatives with systematic substituent changes (e.g., replacing ethyl with methyl groups) to isolate structure-activity relationships .
  • Crystallography : Resolve 3D structures via X-ray diffraction (using SHELX software) to correlate conformation with bioactivity .

Q. How can crystallographic data improve derivative design for pharmacokinetics?

  • Methodological Answer :

  • Packing analysis : Identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility .
  • Torsion angle adjustments : Modify substituents to reduce steric hindrance and enhance membrane permeability .
  • Co-crystallization : Study binding modes with target proteins (e.g., kinases) to guide rational drug design .

Q. What reaction mechanisms govern the compound’s cyclization steps?

  • Methodological Answer :

  • Thiophosgene-mediated cyclization : Proceeds via nucleophilic attack of the thiophene amine on CSCl₂, forming a six-membered transition state .
  • Hydrazine cyclization : Intramolecular dehydration forms pyrimidine rings, monitored by IR to track N–H bond disappearance .

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